ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-6-yl ring, a thioacetamido group, and a benzoate ester . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidin-6-yl ring, the thioacetamido group, and the benzoate ester . The exact structure would need to be confirmed by techniques such as NMR spectroscopy .Scientific Research Applications
Antimicrobial Activity
Research has shown that pyrazolo[3,4-d]pyrimidin derivatives, closely related to the specified compound, have significant antimicrobial properties. A study synthesized pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives and evaluated their antibacterial and antifungal activities, revealing notable efficacy against various microbial strains (Khobragade et al., 2010).
Insecticidal Properties
Another avenue of research involves the insecticidal potential of compounds incorporating the pyrazolopyrimidinyl motif. A study utilizing a related compound as a precursor synthesized a range of heterocycles, including pyrazolopyrimidinyl derivatives, and assessed their effectiveness against the cotton leafworm, Spodoptera littoralis. The results highlighted the potential of these compounds as insecticidal agents, indicating a promising area for further research (Fadda et al., 2017).
Supramolecular Chemistry
Supramolecular chemistry explores the self-assembly of molecules into larger, organized structures, which is critical for developing new materials and sensors. Compounds with the pyrazolo[3,4-d]pyrimidin scaffold have been examined for their ability to form hydrogen-bonded supramolecular structures. This research has implications for designing new molecular systems with specific properties, such as enhanced stability or reactivity (Portilla et al., 2007).
Enzymatic Activity Enhancement
Some pyrazolopyrimidinyl keto-esters have been shown to positively affect the reactivity of certain enzymes. A study synthesized ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and derivatives, testing them for their ability to enhance cellobiase activity. This research offers insights into how structural modifications of pyrazolopyrimidinyl compounds can influence enzymatic reactions, potentially leading to the development of enzyme activators or inhibitors for industrial and pharmaceutical applications (Abd & Awas, 2008).
Anticancer and Anti-inflammatory Activities
Continuing research into pyrazolopyrimidine derivatives has uncovered their potential in anticancer and anti-inflammatory treatments. Studies have synthesized novel pyrazolopyrimidines and tested them for cytotoxic effects against cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme implicated in inflammation and cancer. These findings highlight the therapeutic potential of pyrazolopyrimidinyl compounds in treating various diseases, including cancer and inflammatory disorders (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
It’s structurally similar to other indole derivatives which are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
It’s known that indole derivatives interact with their targets, leading to changes that result in their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s overall biological activity.
Result of Action
The compound has shown significant antiviral activity, exhibiting 4- to 7-folds higher activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus, an avian paramyxovirus . This suggests that the compound’s action results in a substantial antiviral effect.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[[2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c1-2-25-15(24)9-3-5-10(6-4-9)18-12(22)8-26-16-19-13-11(7-17-21-13)14(23)20-16/h3-7H,2,8H2,1H3,(H,18,22)(H2,17,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCZRALHSHFOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.